1,4-Dimethylphenanthrene

Overview

Description

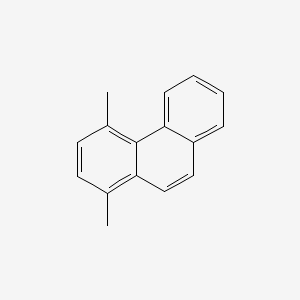

1,4-Dimethylphenanthrene (CAS No. 22349-59-3) is a polymethylated phenanthrene derivative with a molecular formula of C₁₆H₁₄. It is synthesized via the Pschorr reaction, as documented in early studies . This compound has garnered attention due to its tumor-initiating activity in murine models and its role in elucidating structure-activity relationships (SAR) for polycyclic aromatic hydrocarbons (PAHs) . Its structural features include a phenanthrene backbone with methyl substituents at the 1- and 4-positions, which influence metabolic pathways and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylphenanthrene can be synthesized through several methods. One notable method involves the deoxygenation of arene 1,4-endoxides using trimethylsilyl iodide. This process includes a furan/dimethyl-1-naphthyne cycloaddition reaction followed by direct deoxygenation of the resulting enooxide with excess trimethylsilyl iodide . Another method involves the Friedel-Crafts cyclization of p-xylene with γ-butyrolactone or γ-(2,5-dimethylphenyl)butyric acid via its trifluoromethanesulfonic anhydride derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted phenanthrenes, quinones, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

1,4-Dimethylphenanthrene serves as a model compound for studying polycyclic aromatic hydrocarbons (PAHs). Its reactivity patterns help researchers understand the behavior of similar compounds in various chemical reactions, particularly in oxidation and substitution reactions.

Biology

The compound has been shown to induce unscheduled DNA synthesis in cultured primary rat hepatocytes, suggesting potential mutagenic properties. This activity is significant for understanding mechanisms of carcinogenesis and developing therapeutic interventions .

Medicine

Due to its mutagenic properties, this compound is studied for its implications in cancer research. It has been demonstrated to activate the aryl hydrocarbon receptor (AhR) signaling pathway, which is crucial for xenobiotic metabolism and associated gene expression changes .

Environmental Science

In environmental studies, this compound is utilized to assess the impact of PAHs as pollutants. It serves as a model compound for understanding the effects of oil spills on ecosystems and wildlife health due to its mutagenic properties .

Mutagenicity Studies

Research has consistently shown that this compound exhibits mutagenic activity in the presence of metabolic activation systems. For instance:

- Salmonella Typhimurium Assay : Demonstrated mutagenicity indicating that this compound can cause genetic mutations under specific conditions .

- Tumor Initiation Studies : In mouse skin assays, it was found to possess potent tumorigenic activity, linking it to potential cancer risk factors .

Developmental Toxicity in Aquatic Species

A study evaluating the effects of alkylated phenanthrenes on early life stages of fish revealed that exposure to this compound resulted in significant morphological defects and functional impairments. This highlights the compound's toxicity and ecological implications .

Mechanism of Action

The mechanism of action of 1,4-dimethylphenanthrene involves its interaction with cellular components, leading to mutagenic effects. It has been shown to be mutagenic to Salmonella typhimurium in the presence of an exogenous metabolic system and induces unscheduled DNA synthesis in cultured primary rat hepatocytes . The molecular targets and pathways involved include DNA damage and repair mechanisms, which are critical in understanding its carcinogenic potential.

Comparison with Similar Compounds

Structural and Functional Analogues

Key dimethylphenanthrene isomers include 1,9-, 2,7-, 3,6-, 4,5-, 4,9-, and 4,10-dimethylphenanthrene. These isomers differ in methyl group placement, which critically impacts their carcinogenicity, metabolism, and environmental presence.

Table 1: Tumorigenic Activity of Dimethylphenanthrenes in Mouse Skin Initiation-Promotion Assays

Key Findings:

- Tumorigenicity : Only 1,4- and 4,10-dimethylphenanthrenes exhibit tumor-initiating activity, with this compound being the most potent .

- Metabolism: Tumorigenic isomers preferentially form 7,8-dihydrodiol, a precursor to bay-region dihydrodiol-epoxides, which are implicated in DNA adduct formation . Non-carcinogenic isomers (e.g., 3,6-dimethylphenanthrene) metabolize to 9,10-dihydrodiols or lack dihydrodiol formation entirely .

- SAR Requirements : Tumorigenesis correlates with (1) a bay-region methyl group, (2) a free peri position, and (3) inhibition of K-region (9,10-position) metabolism .

Mutagenicity and Short-Term Assays

This compound is mutagenic in Salmonella typhimurium TA98 and TA100 strains with metabolic activation, unlike most other methylphenanthrenes . This activity is linked to its ability to form reactive 3,4- and/or 5,6-dihydrodiol intermediates . In contrast, 1,9-dimethylphenanthrene shows weaker mutagenicity, while 3,6- and 4,9-dimethylphenanthrenes are inactive .

Table 2: Mutagenicity of Selected Methylphenanthrenes

| Compound | Mutagenic Activity (TA98/TA100) | Metabolic Activation Required |

|---|---|---|

| This compound | Yes | Yes |

| 1,9-Dimethylphenanthrene | Weak | Yes |

| 4,10-Dimethylphenanthrene | Yes | Yes |

| 3,6-Dimethylphenanthrene | No | N/A |

Environmental and Industrial Presence

- Ancient Organic Residues: this compound is identified in ancient amphora residues, likely derived from diterpenoid degradation .

- Pyrolysis Products : Dimethylphenanthrenes, including 1,4- and 3,6-isomers, are detected in polystyrene pyrolysis oils .

Research Findings and Controversies

Carcinogenicity Evaluation

This discrepancy underscores the need for long-term carcinogenicity studies.

Metabolic Pathways

- In Vitro Metabolism : Incubation with Aroclor-induced rat liver supernatants reveals that this compound undergoes oxidation to 7,8-dihydrodiol, facilitating bay-region epoxide formation .

- Contrast with 4,9-Dimethylphenanthrene: The absence of dihydrodiols in 4,9-dimethylphenanthrene metabolism explains its lack of carcinogenicity .

Biological Activity

1,4-Dimethylphenanthrene (1,4-DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly its mutagenic properties and potential implications in carcinogenesis. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 1,4-DMP.

This compound is characterized by its molecular formula and is a derivative of phenanthrene with two methyl groups located at the 1 and 4 positions. Its structure influences its interaction with biological systems, particularly in relation to mutagenicity and receptor activation.

The biological activity of 1,4-DMP primarily involves its interaction with cellular components leading to mutagenic effects. Key mechanisms include:

- Unscheduled DNA Synthesis : Research indicates that 1,4-DMP can induce unscheduled DNA synthesis in cultured primary rat hepatocytes, suggesting its potential as a mutagenic agent .

- Aryl Hydrocarbon Receptor (AhR) Activation : Studies have shown that methylated phenanthrenes, including 1,4-DMP, activate the AhR signaling pathway. This activation is crucial for understanding the toxicological effects of PAHs as it leads to changes in gene expression associated with xenobiotic metabolism .

Mutagenicity Studies

1,4-DMP has been evaluated for its mutagenic potential using various assays:

- Salmonella Typhimurium Assay : It has been demonstrated that 1,4-DMP is mutagenic in the presence of an exogenous metabolic system. This assay is a standard method for assessing the mutagenic potential of chemical compounds .

- Comparative Potency : Research comparing methylated phenanthrenes revealed that 1,4-DMP exhibits enhanced AhR activation compared to unsubstituted phenanthrene, indicating a higher potential for biological activity due to its methyl substituents .

Table 1: Summary of Biological Activity Studies on this compound

Environmental Impact and Applications

This compound is also studied within the context of environmental pollution. It serves as a model compound for understanding the behavior of PAHs in ecosystems affected by oil spills and other pollutants. Its mutagenic properties raise concerns about its impact on wildlife and human health when released into the environment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-dimethylphenanthrene, and how do reaction conditions influence yield?

The synthesis of this compound has historically relied on cyclodehydration methods, as demonstrated in early work by Papa et al. (1938) using acid-catalyzed reactions . Modern approaches leverage organometallic catalysts (e.g., palladium-mediated cross-coupling) to improve regioselectivity, particularly for introducing methyl groups at the 1,4-positions. Key factors include solvent polarity (e.g., dichloromethane vs. toluene), temperature control (60–120°C), and stoichiometric ratios of precursors to minimize byproducts like 3,6-dimethylphenanthrene .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Molecular formula : C₁₆H₁₄

- Molecular weight : 206.28 g/mol

- Melting point : 98–102°C (varies with purity)

- Solubility : Low aqueous solubility (0.12 mg/L at 25°C), but highly soluble in nonpolar solvents (e.g., hexane, chloroform) .

- Spectroscopic data : Distinct UV-Vis absorption at 254 nm (π→π* transitions) and characteristic IR peaks for methyl C-H stretching (~2850 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s crystal packing behavior?

The compound’s twisted backbone and steric hindrance from methyl groups create a sparse energy landscape, complicating crystal structure prediction. Evolutionary algorithms (e.g., GAtor) with niching features have identified two low-energy minima within 10 kJ/mol of experimental structures, favoring non-planar packing motifs (e.g., P2₁/c space group) . Validation requires synchrotron X-ray diffraction paired with density functional theory (DFT) to reconcile discrepancies between predicted and observed lattice parameters .

Q. What methodological strategies address conflicting carcinogenicity data for this compound?

While IARC classifies it as Group 3 (“not classifiable” due to limited evidence), murine skin initiation-promotion assays show tumorigenic activity via DNA adduct formation . To resolve contradictions:

- Use primary rat hepatocytes for unscheduled DNA synthesis (UDS) assays to quantify genotoxicity .

- Apply LC-MS/MS to detect specific metabolites (e.g., dihydrodiol-epoxides) in exposure models .

- Cross-validate with Salmonella typhimurium TA100 mutagenicity tests (±S9 metabolic activation) .

Q. How can researchers optimize HPLC protocols for detecting this compound in complex matrices?

Adapt the method from Baranda et al. (2005) for dihydropyridines:

- Column : C18 reverse-phase (e.g., Supelcosil LC-ABZ+ Plus).

- Mobile phase : Acetonitrile/water (70:30) with 10 mM acetate buffer (pH 5).

- Detection : DAD at 237 nm (adjust for phenanthrene’s λ_max ~254 nm).

- Limits : LOD ≈ 0.1 µg/mL; RSD <5% for intraday precision . For environmental samples (e.g., urban air), pre-concentrate via solid-phase extraction (C18 cartridges) .

Q. Data-Driven Research Design

Q. What experimental parameters are critical for replicating short-term genotoxicity assays?

Refer to IARC’s summarized short-term test data (Table 1 in ):

- Dose range : 0.1–50 µg/mL (cell-based assays).

- Metabolic activation : Include Aroclor-induced rat liver S9 fraction.

- Controls : Benzo[a]pyrene (positive), DMSO (negative).

- Endpoint metrics : ≥2-fold increase in UDS or revertant colonies.

Q. How do structural analogs (e.g., 3,6-dimethylphenanthrene) inform SAR studies?

Comparative analysis reveals:

- Electrophilic reactivity : 1,4-substitution favors bay-region diol-epoxide formation vs. 3,6-substitution.

- LogP differences : this compound (LogP = 5.2) vs. 3,6-isomer (LogP = 4.9) impacts membrane permeability .

- Mutagenic potency : 1,4-derivative induces 2× higher UDS in hepatocytes than 3,6-derivative .

Q. Contradictions and Mitigation

Q. Why does this compound show activity in some mutagenicity assays but not others?

Discrepancies arise from:

Properties

IUPAC Name |

1,4-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-8-12(2)16-14(11)10-9-13-5-3-4-6-15(13)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMAJXVIIUYYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=CC=CC=C3C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176883 | |

| Record name | 1,4-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22349-59-3 | |

| Record name | 1,4-Dimethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22349-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022349593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A1M5X06OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.